molecular formula C27H33N5O5 B3009477 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate CAS No. 1351648-05-9

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate

Cat. No.: B3009477
CAS No.: 1351648-05-9
M. Wt: 507.591
InChI Key: SGJIPVAYWMHAMA-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C27H33N5O5 and its molecular weight is 507.591. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that azole-containing piperazine derivatives, which include the structure of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate, have shown promising antibacterial, antifungal, and cytotoxic activities. Specifically, these compounds exhibit moderate to significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Corrosion Inhibition

Synthesized benzimidazole derivatives, which are structurally related, have been studied for their corrosion inhibitory effects. These compounds, including variants of 1H-benzo[d]imidazole, have demonstrated significant efficiency in inhibiting corrosion of steel in acidic environments. This highlights their potential in industrial applications, especially in corrosion protection (Yadav et al., 2016).

Antileukemic Activity

Further research into similar piperidine and benzimidazole derivatives has revealed their potential in antileukemic activities. These compounds were evaluated against human leukemic cell lines and demonstrated good antiproliferative activity, indicating their potential use in cancer therapy (Vinaya et al., 2012).

Anti-inflammatory Properties

Some derivatives of 1H-benzo[d]imidazole have been synthesized and tested for anti-inflammatory activity. These studies have shown that certain compounds in this category exhibit potent anti-inflammatory effects, suggesting their application in treating inflammation-related disorders (Patel, Karkhanis, & Patel, 2019).

Antibacterial and Antifungal Applications

Numerous studies have synthesized and evaluated the antibacterial and antifungal activities of benzimidazole and piperazine derivatives. These compounds have shown significant activity against various bacterial and fungal strains, underscoring their potential as antimicrobial agents in medical and pharmaceutical fields (Anisetti & Reddy, 2012).

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O.C2H2O4/c31-25(29-16-14-28(15-17-29)22-6-2-1-3-7-22)19-27-12-10-21(11-13-27)18-30-20-26-23-8-4-5-9-24(23)30;3-1(4)2(5)6/h1-9,20-21H,10-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJIPVAYWMHAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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